[2-(1H-indol-3-yl)ethyl](2-methoxybenzyl)amine hydrobromide
Description
2-(1H-indol-3-yl)ethylamine hydrobromide: is a chemical compound with the molecular formula C18H20N2O·HBr. . This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSTSZRMQTJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves several key steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . This is followed by the alkylation of the indole nitrogen with 2-methoxybenzyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-indol-3-yl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting neurological and psychiatric disorders .
Medicine: In medicine, 2-(1H-indol-3-yl)ethylamine hydrobromide is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine: This compound lacks the 2-methoxybenzyl group, making it less selective in its biological activity.
2-(1H-indol-3-yl)ethylamine: The position of the methoxy group can influence the compound’s binding affinity and selectivity.
2-(1H-indol-3-yl)ethylamine: The presence of a chlorine atom can enhance the compound’s reactivity and biological activity.
Uniqueness: The presence of the 2-methoxybenzyl group in 2-(1H-indol-3-yl)ethylamine hydrobromide imparts unique properties, such as increased selectivity and potency in its biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
2-(1H-indol-3-yl)ethylamine hydrobromide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : CHNO·HBr
- Molecular Weight : 356.27 g/mol
- CAS Number : 1609396-62-4
Antimicrobial Properties
Recent studies have demonstrated that compounds related to 2-(1H-indol-3-yl)ethylamine hydrobromide exhibit significant antimicrobial activity. For instance, derivatives of indole have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antibacterial properties .
Anticancer Activity
Research has indicated that this compound class possesses anticancer properties, particularly through the inhibition of cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, showing promising antiproliferative effects. Notably, compounds with indole structures have been linked to the suppression of growth in rapidly dividing cells such as A549 lung cancer cells .
The mechanism by which 2-(1H-indol-3-yl)ethylamine hydrobromide exerts its biological effects is multifaceted:
- Inhibition of Biofilm Formation : Some studies suggest that these compounds can disrupt biofilm formation in bacteria, which is critical for their virulence and resistance to treatment .
- Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to specific bacterial proteins, potentially inhibiting their function and leading to bacterial cell death .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Identified significant antibacterial activity against MRSA with MIC values as low as 0.98 µg/mL. |
| Study 2 | Demonstrated cytotoxic effects on various cancer cell lines, with some compounds showing preferential activity against A549 cells. |
| Study 3 | Explored molecular docking results indicating strong binding affinity to bacterial alarmone synthetases. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
